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Compound of Interest

Compound Name: 1-Butyl-4-chlorobenzene

Cat. No.: B102226 Get Quote

A Note on CAS Number 15499-27-1: The CAS number provided in the topic, 15499-27-1,

corresponds to the chemical compound 1-Butyl-4-chlorobenzene. This guide will briefly cover

the properties of this compound before focusing on Cetylpyridinium Bromide (CAS No. 140-72-

7), as the broader context of the query suggests it as the intended subject of interest for

researchers in drug development.

Introduction to 1-Butyl-4-chlorobenzene (CAS No.
15499-27-1)
1-Butyl-4-chlorobenzene is a chemical intermediate. Its known properties are summarized in

the table below.

Properties of 1-Butyl-4-chlorobenzene
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Property Value

Molecular Formula C₁₀H₁₃Cl

Molecular Weight 168.66 g/mol

Appearance Colorless liquid

Boiling Point 216.6 °C at 760 mmHg

Flash Point 88 °C

Density 1.008 g/cm³

Refractive Index 1.51

LogP 3.68

In-depth Technical Guide: Cetylpyridinium Bromide
(CAS No. 140-72-7)
Overview
Cetylpyridinium Bromide (CPB), also known as 1-Hexadecylpyridinium bromide, is a cationic

quaternary ammonium compound with a well-established role as a broad-spectrum

antimicrobial agent and surfactant.[1] Its amphiphilic nature, consisting of a hydrophilic

pyridinium head and a long hydrophobic hexadecyl tail, allows it to disrupt microbial cell

membranes, leading to cell lysis.[1][2] This property has led to its widespread use in

pharmaceuticals, personal care products like mouthwashes, and as an industrial biocide.[1][3]

[4] Beyond its antimicrobial applications, recent research has unveiled its interactions with

eukaryotic cell signaling pathways, making it a compound of interest for toxicological and drug

development studies.

Chemical and Physical Properties
The key chemical and physical properties of Cetylpyridinium Bromide are summarized below.
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Property Value

Molecular Formula C₂₁H₃₈BrN

Molecular Weight 384.44 g/mol

Appearance White to cream-colored powder or waxy solid[3]

Melting Point 64.5 °C

Solubility
Soluble in water, acetone, ethanol, and

chloroform[3]

LogP 1.83

Critical Micelle Concentration (CMC) 600–900 μM

Biological Activity and Mechanism of Action
Antimicrobial Activity
The primary biological activity of Cetylpyridinium Bromide is its potent antimicrobial effect

against a wide range of bacteria and fungi.[1][2]

Mechanism of Action: As a cationic surfactant, the positively charged pyridinium head of CPB

electrostatically interacts with the negatively charged components of microbial cell membranes,

such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive

bacteria.[2][5] The hydrophobic hexadecane tail then inserts into and disrupts the lipid bilayer,

leading to increased membrane permeability, leakage of essential cytoplasmic contents, and

ultimately, cell death.[2][5]
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Antimicrobial Mechanism of Cetylpyridinium Bromide.
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Eukaryotic Cell Interactions: Mast Cell Inhibition
Recent studies have shown that at concentrations well below its cytotoxic threshold,

Cetylpyridinium Bromide can significantly impact eukaryotic cell signaling. Notably, it inhibits

the degranulation of mast cells, key players in the immune and allergic response.[6]

Mechanism of Action: CPB interferes with calcium mobilization within mast cells, a critical step

in the degranulation signaling cascade.[7] Antigen cross-linking of IgE-bound FcεRI receptors

on the mast cell surface typically initiates a signaling pathway involving the activation of Syk

kinase, leading to the generation of inositol trisphosphate (IP₃). IP₃ then triggers the release of

calcium from the endoplasmic reticulum (ER). This initial release is followed by store-operated

calcium entry (SOCE) from the extracellular space. CPB has been shown to inhibit both the

release of calcium from the ER and the subsequent influx of extracellular calcium.[7][8] This

disruption of calcium homeostasis prevents the downstream events required for the fusion of

granules with the plasma membrane and the release of inflammatory mediators.
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Inhibition of Mast Cell Degranulation by Cetylpyridinium Bromide.
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Mitochondrial Toxicity
Cetylpyridinium Bromide has also been identified as a mitochondrial toxicant. It can inhibit

mitochondrial oxygen consumption and ATP synthesis at low micromolar concentrations.[9][10]

[11] This effect is observed in various cell types, including human keratinocytes and fibroblasts.

[12][13] The proposed mechanism involves the inhibition of complex I of the electron transport

chain.[9][10]

Experimental Protocols
Antimicrobial Activity Assessment (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Cetylpyridinium

Bromide against a specific bacterial strain.

Materials:

Cetylpyridinium Bromide (CPB) stock solution

Bacterial culture in logarithmic growth phase

Sterile 96-well microtiter plates

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

Spectrophotometer or microplate reader

Procedure:

Prepare a serial two-fold dilution of the CPB stock solution in the broth medium across the

wells of a 96-well plate.

Inoculate each well with a standardized bacterial suspension to a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include a positive control well (bacteria, no CPB) and a negative control well (broth only).

Incubate the plate at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of CPB that completely inhibits visible

bacterial growth.[8]

Mast Cell Degranulation Assay
This protocol measures the effect of Cetylpyridinium Bromide on antigen-induced degranulation

in mast cells (e.g., RBL-2H3 cell line).

Materials:

RBL-2H3 mast cells

Anti-DNP IgE

DNP-BSA antigen

Cetylpyridinium Bromide (CPB)

Tyrode's buffer

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

96-well plates

Procedure:

Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

Wash the cells and resuspend in Tyrode's buffer.

Pre-incubate the cells with various concentrations of CPB for a specified time (e.g., 30-60

minutes).

Stimulate degranulation by adding DNP-BSA antigen.

Incubate for 1 hour at 37°C.
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Centrifuge the plate to pellet the cells.

Transfer the supernatant to a new plate and add the β-hexosaminidase substrate.

Incubate until a color change is observed.

Stop the reaction with the stop solution.

Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is

proportional to the degree of degranulation.[12][14]

Intracellular Calcium Mobilization Assay
This protocol assesses the impact of Cetylpyridinium Bromide on calcium signaling using a

fluorescent calcium indicator.

Materials:

Adherent cells (e.g., RBL-2H3) cultured in black, clear-bottom 96-well plates

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

Cetylpyridinium Bromide (CPB)

Agonist to stimulate calcium release (e.g., DNP-BSA for sensitized mast cells)

Fluorescence plate reader with an injection system

Procedure:

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1

hour at 37°C.[5]

Wash the cells to remove extracellular dye.

Place the plate in the fluorescence plate reader and allow it to equilibrate.

Record a stable baseline fluorescence.
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Inject the agonist (with or without pre-incubation with CPB) into the wells.

Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm,

Emission ~525 nm).[15] An increase in fluorescence corresponds to a rise in intracellular

calcium.[5]

Start: Plate Cells Load with Fluo-4 AM Wash Cells Record Baseline Fluorescence Inject Agonist +/- CPB Kinetic Fluorescence Measurement End: Analyze Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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